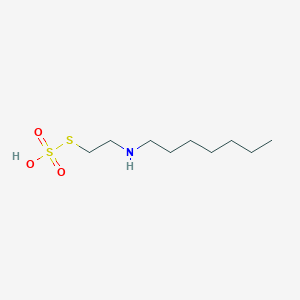
1-(2-Sulfosulfanylethylamino)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfosulfanylethylamino)heptane, also known as MESNA, is a sulfhydryl compound that is used in various scientific research applications. It is a water-soluble compound that is commonly used as a reducing agent and a protective agent for the prevention of drug-induced toxicities.
Mecanismo De Acción
1-(2-Sulfosulfanylethylamino)heptane acts as a reducing agent by donating a sulfhydryl group to reactive metabolites of drugs, which prevents them from binding to cellular macromolecules and causing toxicities. It also acts as a protective agent by scavenging free radicals and protecting cells from oxidative stress. The mechanism of action of 1-(2-Sulfosulfanylethylamino)heptane is well understood and has been extensively studied.
Efectos Bioquímicos Y Fisiológicos
1-(2-Sulfosulfanylethylamino)heptane has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, protect against drug-induced toxicities, and have anti-cancer properties. 1-(2-Sulfosulfanylethylamino)heptane has also been shown to have a protective effect on the liver and kidneys, which are commonly affected by drug-induced toxicities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Sulfosulfanylethylamino)heptane has several advantages for lab experiments, including its water solubility, ease of use, and well-understood mechanism of action. However, there are also limitations to its use, including its potential to interfere with certain assays and its limited stability in solution.
Direcciones Futuras
There are several future directions for research on 1-(2-Sulfosulfanylethylamino)heptane. One area of interest is its potential as a cancer treatment. Further research is needed to determine its efficacy and safety as a cancer treatment. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects and reduce their toxicities. Additionally, further research is needed to optimize the synthesis method of 1-(2-Sulfosulfanylethylamino)heptane to improve its yield and purity.
Conclusion:
In conclusion, 1-(2-Sulfosulfanylethylamino)heptane is a sulfhydryl compound that is used in various scientific research applications. It is synthesized by reacting 2-mercaptoethanol with sodium chloroacetate and sulfonating the resulting product with sulfuric acid. 1-(2-Sulfosulfanylethylamino)heptane acts as a reducing agent and a protective agent, and has been shown to have anti-cancer properties. Its advantages for lab experiments include its water solubility and well-understood mechanism of action, while its limitations include its potential to interfere with certain assays and limited stability in solution. There are several future directions for research on 1-(2-Sulfosulfanylethylamino)heptane, including its potential as a cancer treatment and its use in combination with other drugs.
Métodos De Síntesis
1-(2-Sulfosulfanylethylamino)heptane is synthesized by reacting 2-mercaptoethanol with sodium chloroacetate in the presence of sodium hydroxide. The resulting product is then sulfonated with sulfuric acid to produce 1-(2-Sulfosulfanylethylamino)heptane. The synthesis of 1-(2-Sulfosulfanylethylamino)heptane is a straightforward process that can be easily scaled up for larger production.
Aplicaciones Científicas De Investigación
1-(2-Sulfosulfanylethylamino)heptane is used in various scientific research applications, including drug development, oxidative stress studies, and cancer research. It is commonly used as a reducing agent and a protective agent for the prevention of drug-induced toxicities. 1-(2-Sulfosulfanylethylamino)heptane has been shown to protect against the toxic effects of chemotherapy drugs such as cyclophosphamide and ifosfamide. It is also used in oxidative stress studies to evaluate the effects of oxidative stress on cells and tissues. Additionally, 1-(2-Sulfosulfanylethylamino)heptane has been shown to have anti-cancer properties and is being investigated as a potential cancer treatment.
Propiedades
Número CAS |
1191-49-7 |
|---|---|
Nombre del producto |
1-(2-Sulfosulfanylethylamino)heptane |
Fórmula molecular |
C9H21NO3S2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)heptane |
InChI |
InChI=1S/C9H21NO3S2/c1-2-3-4-5-6-7-10-8-9-14-15(11,12)13/h10H,2-9H2,1H3,(H,11,12,13) |
Clave InChI |
BDADSRBGWZXOQY-UHFFFAOYSA-N |
SMILES |
CCCCCCCNCCSS(=O)(=O)O |
SMILES canónico |
CCCCCCCNCCSS(=O)(=O)O |
Sinónimos |
Thiosulfuric acid S-[2-(heptylamino)ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



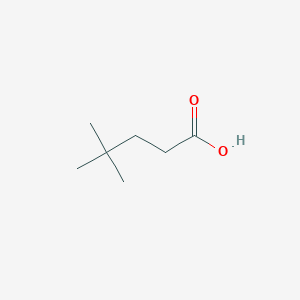
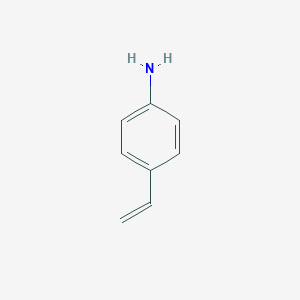
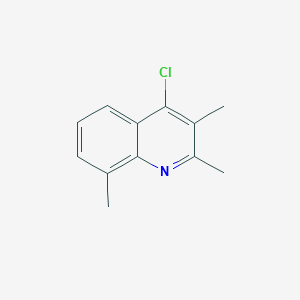
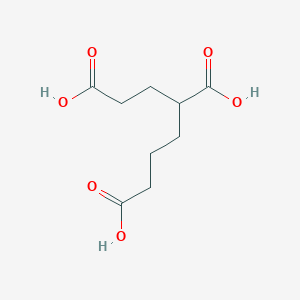
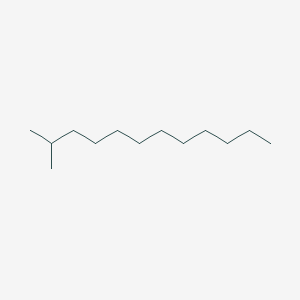



![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)




